molecular formula C9H8N4O4 B1147572 Acrolein 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-62-9

Acrolein 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147572
CAS No.: 259824-62-9
M. Wt: 239.20 g/mol
InChI Key: JJPZHGIYUVFTGG-VSWDYIGLSA-N
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Description

Acrolein 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily as a reference material in various scientific studies. It is a derivative of acrolein, a highly reactive aldehyde, and is formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. The compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones, particularly in environmental and toxicological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as trifluoroacetic acid. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of acrolein and the hydrazine group of 2,4-dinitrophenylhydrazine .

Industrial Production Methods

The product is then purified and labeled with deuterium to obtain the stable isotope-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Acrolein 2,4-Dinitrophenylhydrazone-d3 primarily undergoes substitution reactions due to the presence of the hydrazone functional group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazone derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

Acrolein 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research due to its stability and labeling properties. Some of its applications include:

    Analytical Chemistry: Used as a reference standard for the detection and quantification of aldehydes and ketones in various samples.

    Environmental Studies: Employed in the analysis of air and water pollutants, particularly in the detection of aldehydes resulting from combustion processes.

    Toxicology: Utilized in studies investigating the toxic effects of aldehydes on biological systems.

    Pharmaceutical Research: Used in the development and validation of analytical methods for drug testing .

Mechanism of Action

The mechanism of action of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting hydrazone linkage is highly stable, making the compound useful for analytical purposes .

Comparison with Similar Compounds

Similar Compounds

    Acrolein 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar analytical purposes.

    Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.

    Butyraldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of butyraldehyde in various samples

Uniqueness

The primary uniqueness of Acrolein 2,4-Dinitrophenylhydrazone-d3 lies in its stable isotope labeling with deuterium. This labeling allows for more precise quantification and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in research and industry .

Properties

CAS No.

259824-62-9

Molecular Formula

C9H8N4O4

Molecular Weight

239.20 g/mol

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline

InChI

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D

InChI Key

JJPZHGIYUVFTGG-VSWDYIGLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3;  2-Propenal (2,4-Dinitrophenyl)hydrazone-d3;  Acrolein (2,4-Dinitrophenyl)hydrazone-d3;  NSC 20692-d3; 

Origin of Product

United States

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